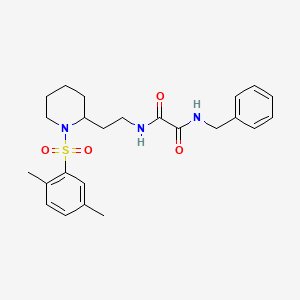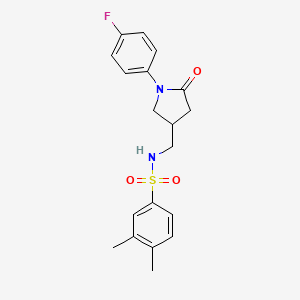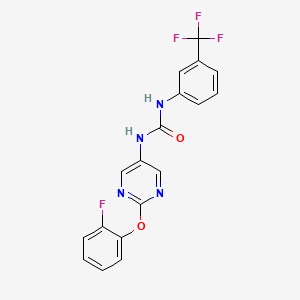
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to exhibit potent inhibitory effects on a specific class of enzymes, making it an attractive target for drug discovery and development.
Scientific Research Applications
Synthesis Techniques
Researchers have developed novel synthesis methods for creating pyrimidinones and derivatives by cyclocondensation reactions and employing urea with different precursors. These methods are crucial for producing compounds with potential applications in drug development and materials science. For instance, the synthesis of a series of 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones showcases the versatility of these techniques in generating fluorinated compounds, which are often sought after for their unique chemical properties (Bonacorso et al., 2003).
Drug Discovery and Development
One of the significant applications of this compound class involves drug discovery against various diseases. For example, the identification of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors demonstrates the potential of these compounds in treating psoriasis and possibly other autoimmune diseases. Compound 18b, in particular, showed potent activity in a psoriatic animal model, highlighting the therapeutic potential of these derivatives (Guo-Bo Li et al., 2016).
Anti-CML Activity
The design and synthesis of novel urea derivatives with anti-CML (chronic myeloid leukemia) activity through the PI3K/AKT signaling pathway is another critical application. These compounds, particularly 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, exhibit potent activity against human chronic myeloid leukemia cell lines. This suggests their potential role in developing new therapeutic agents for cancer treatment (Weiwei Li et al., 2019).
Selective Inhibition of Receptor Tyrosine Kinase
The discovery of selective inhibitors for receptor tyrosine kinases, such as the fibroblast growth factor receptor family, is another application area. These inhibitors, like NVP-BGJ398, have shown significant antitumor activity in cancer models, supporting their use as anticancer agents (V. Guagnano et al., 2011).
Synthesis of Novel Pyrimidine Compounds with Anti-Inflammatory Activity
Additionally, the transformation of murrayanine-chalcone into novel pyrimidine compounds has demonstrated promising anti-inflammatory activity. This highlights the potential of these derivatives in developing new anti-inflammatory agents (D. Mahapatra et al., 2018).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMYJHBPBKFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)
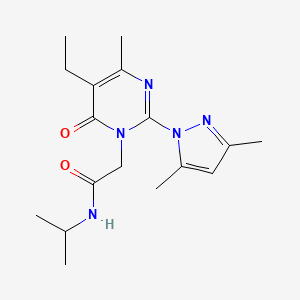
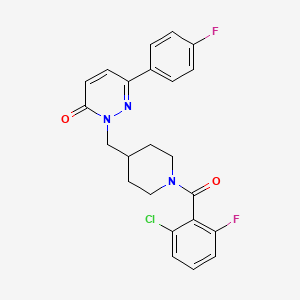
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one](/img/structure/B2753806.png)
![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2753810.png)
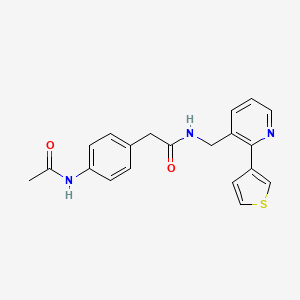
![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)
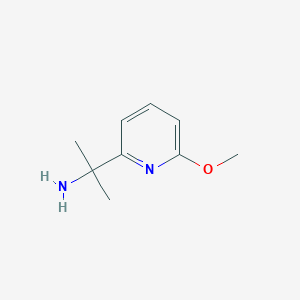
![2-[(2-Nitro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2753814.png)
